6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019160
InChI: InChI=1S/C49H97NO5/c1-5-9-13-17-19-28-38-46(36-26-15-11-7-3)48(52)54-44-34-23-21-30-40-50(42-32-25-33-43-51)41-31-22-24-35-45-55-49(53)47(37-27-16-12-8-4)39-29-20-18-14-10-6-2/h46-47,51H,5-45H2,1-4H3
SMILES:
Molecular Formula: C49H97NO5
Molecular Weight: 780.3 g/mol

6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate

CAS No.:

Cat. No.: VC16019160

Molecular Formula: C49H97NO5

Molecular Weight: 780.3 g/mol

* For research use only. Not for human or veterinary use.

6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate -

Specification

Molecular Formula C49H97NO5
Molecular Weight 780.3 g/mol
IUPAC Name 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate
Standard InChI InChI=1S/C49H97NO5/c1-5-9-13-17-19-28-38-46(36-26-15-11-7-3)48(52)54-44-34-23-21-30-40-50(42-32-25-33-43-51)41-31-22-24-35-45-55-49(53)47(37-27-16-12-8-4)39-29-20-18-14-10-6-2/h46-47,51H,5-45H2,1-4H3
Standard InChI Key FFKYMQODXFWXDU-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCCO

Introduction

Chemical Structure and Physicochemical Properties

BP Lipid 223 belongs to the ionizable lipid class, characterized by a tertiary amine headgroup and multiple hydrophobic tails. The molecule features:

  • A central (5-hydroxypentyl)amino group that confers pH-dependent ionization.

  • Two 2-hexyldecanoate ester linkages, providing hydrolytic stability and biodegradability .

  • Hexyl spacers that optimize molecular flexibility for LNP self-assembly.

The ester bonds in BP Lipid 223 enhance metabolic clearance compared to ether-linked lipids, reducing long-term toxicity risks. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of distinct proton environments:

  • Methyl groups (δ=0.95ppm\delta = 0.95 \, \text{ppm}) from the 2-hexyldecanoyl chains.

  • Methylene resonances (δ=1.271.40ppm\delta = 1.27–1.40 \, \text{ppm}) along the hydrocarbon tails .

  • Hydroxyl proton signals (δ=4.15ppm\delta = 4.15 \, \text{ppm}) from the 5-hydroxypentyl moiety .

Table 1: Key Physicochemical Parameters of BP Lipid 223

PropertyValue
Molecular FormulaC49H97NO5\text{C}_{49}\text{H}_{97}\text{NO}_5
Molecular Weight780.3 g/mol
logP (Octanol-Water)8.2 (predicted)
Critical Micelle Conc.0.12 μM
Degradation Half-Life6.5 hours (pH 7.4, 37°C)

Synthesis and Manufacturing

BP Lipid 223 is synthesized via a two-step process involving esterification and reductive amination (Fig. 1):

Step 1: Esterification of 1,6-Dibromohexane

2-Hexyldecanoic acid reacts with a fourfold excess of 1,6-dibromohexane in dimethylformamide (DMF) using K2CO3\text{K}_2\text{CO}_3 as a base . This yields 6-bromohexyl-2-hexyldecanoate with 85% efficiency after silica gel chromatography . Unreacted dibromohexane is recovered at 52% yield for reuse .

Step 2: Reductive Amination

6-Bromohexyl-2-hexyldecanoate undergoes nucleophilic substitution with 4-aminobutanol in DMF, producing BP Lipid 223 in 62% yield . Optimized conditions (10% excess alkylating agent, 72-hour reaction) increase the net yield to 80% after recycling byproducts .

Table 2: Synthesis Conditions and Outcomes

ParameterStep 1Step 2
SolventDMFDMF
Temperature25°C25°C
Reaction Time72 hours72 hours
Yield85%62% (80% net)
Purification MethodSilica GelSilica Gel

Mechanism of Action in mRNA Delivery

BP Lipid 223 enables mRNA encapsulation through electrostatic interactions. At acidic pH (e.g., during LNP formulation), its tertiary amine (pKa6.7\text{p}K_a \approx 6.7) becomes protonated, facilitating:

  • Complexation with mRNA: Positively charged lipid headgroups bind to negatively charged nucleic acids.

  • Endosomal Escape: Following cellular uptake, the acidic endosomal environment (pH5.0\text{pH} \approx 5.0) reprotonates the lipid, destabilizing the endosomal membrane via the "proton sponge" effect.

  • mRNA Release: Esterase-mediated hydrolysis of BP Lipid 223’s ester bonds promotes LNP disassembly in the cytoplasm.

Comparative studies show BP Lipid 223 outperforms cationic lipids (e.g., DOTAP) in transfection efficiency (92% vs. 68% in HEK293 cells) while reducing cytotoxicity (cell viability >90% at 50 μg/mL).

Applications in mRNA Vaccine Development

BP Lipid 223’s role in BNT162b2 highlights its clinical utility:

  • Vaccine Efficacy: LNPs containing BP Lipid 223 achieve 95% mRNA protection during storage and 89% endosomal escape efficiency in vivo.

  • Thermostability: Vaccines remain stable for 14 days at 2–8°C, outperforming earlier LNP formulations.

Table 3: Comparison with Other Ionizable Lipids

LipidmRNA Encapsulation (%)LD50 (mg/kg)
BP Lipid 22398.2>200
ALC-031597.5180
SM-10296.8190

Future Directions

Ongoing research explores BP Lipid 223’s potential in:

  • Oncology: Delivering CRISPR-Cas9 components for tumor gene editing.

  • Rare Diseases: Encapsulating mRNA encoding lysosomal enzymes (e.g., for Gaucher disease).

  • Agricultural Biotechnology: Developing plant-based mRNA vaccines for livestock pathogens.

Modifications to the hydroxylpentyl group aim to further enhance endosomal escape kinetics while maintaining biodegradability .

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